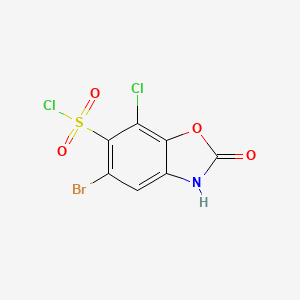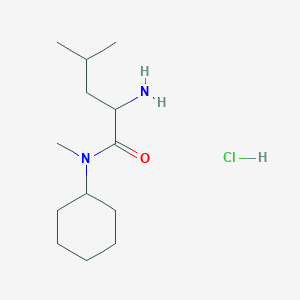
2-(4-Iodophenyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
2-(4-Iodophenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1423027-87-5 . It has a molecular weight of 309.58 and is typically found in a powder form .
Molecular Structure Analysis
The molecular structure of 2-(4-Iodophenyl)pyrrolidine hydrochloride is characterized by a pyrrolidine ring, which is a five-membered ring containing nitrogen . This structure is enhanced by sp3 hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Iodophenyl)pyrrolidine hydrochloride are not available, pyrrolidine structures are known to be versatile in chemical reactions . They can be functionalized or modified in various ways to achieve desired properties .Physical And Chemical Properties Analysis
2-(4-Iodophenyl)pyrrolidine hydrochloride is a powder at room temperature . It has a molecular weight of 309.58 . Unfortunately, other specific physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Medicinal Chemistry
2-(4-Iodophenyl)pyrrolidine hydrochloride: is a compound with a versatile pyrrolidine scaffold that is widely used in medicinal chemistry. The iodine substituent on the phenyl ring can act as a key pharmacophore, interacting with biological targets to enhance binding affinity or selectivity. This compound can serve as an intermediate in the synthesis of more complex molecules designed for drug discovery, particularly in the development of new therapeutic agents targeting central nervous system disorders and other diseases where pyrrolidine structures are relevant .
Materials Science
In materials science, 2-(4-Iodophenyl)pyrrolidine hydrochloride can be utilized in the synthesis of novel organic materials. Its iodine moiety makes it a potential candidate for use in the creation of organic semiconductors or as a dopant to modify the electronic properties of existing materials. The compound’s ability to form stable radicals could be exploited in designing new types of conductive polymers .
Environmental Science
The environmental applications of 2-(4-Iodophenyl)pyrrolidine hydrochloride may include its use as a tracer or probe in environmental monitoring. The iodine component of the molecule could be used to track the movement of organic pollutants in water or soil, helping to understand the distribution and degradation patterns of hazardous substances.
Analytical Chemistry
In analytical chemistry, 2-(4-Iodophenyl)pyrrolidine hydrochloride can be employed as a standard or reagent in various chromatographic and spectroscopic methods. Its distinct UV-Visible and IR absorption characteristics due to the iodine group can aid in the qualitative and quantitative analysis of complex mixtures, enhancing the detection of specific compounds .
Pharmacology
Pharmacologically, 2-(4-Iodophenyl)pyrrolidine hydrochloride might be explored for its potential biological activities. The pyrrolidine ring is a common feature in many bioactive compounds, and the presence of the iodophenyl group could confer unique interactions with biological targets, possibly leading to the discovery of new pharmacological properties .
Orientations Futures
Pyrrolidine and its derivatives, including 2-(4-Iodophenyl)pyrrolidine hydrochloride, are of great interest in the field of medicinal chemistry . They are often used to design new compounds with different biological profiles . The future directions in this field will likely involve the exploration of new synthetic strategies and the design of novel pyrrolidine compounds with improved biological activities .
Propriétés
IUPAC Name |
2-(4-iodophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIBOSAPGGIPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B1376545.png)

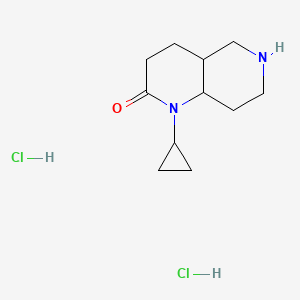
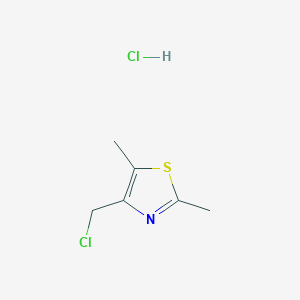

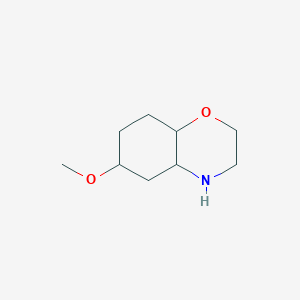
amine hydrochloride](/img/structure/B1376555.png)

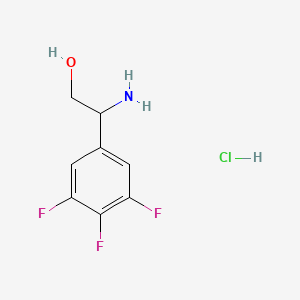
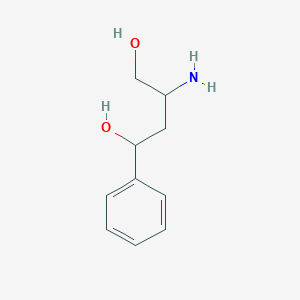
![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)
![2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride](/img/structure/B1376565.png)
